molecular formula C4H8N2O2 B040809 (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one CAS No. 111821-58-0

(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one

Cat. No.: B040809
CAS No.: 111821-58-0
M. Wt: 116.12 g/mol
InChI Key: HCKUBNLZMKAEIN-VKHMYHEASA-N
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Description

(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-1-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKUBNLZMKAEIN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283408
Record name (3S)-3-Amino-1-hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111821-58-0
Record name (3S)-3-Amino-1-hydroxy-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111821-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HA-966, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111821580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-Amino-1-hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-3-Amino-1-hydroxy-2-pyrrolidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HA-966, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1G86U80C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (S)-(-)-HA-966 impact dopamine activity in the brain?

A1: Studies indicate that (S)-(-)-HA-966 can prevent the increase in dopamine metabolism (utilization) within the mesocorticolimbic pathway triggered by various stressors. For instance, it effectively blocked the elevated dopamine utilization in both the medial prefrontal cortex and nucleus accumbens induced by restraint stress [1]. Similarly, it attenuated the increased dopamine metabolism observed in the nucleus accumbens and medial prefrontal cortex following conditioned fear [1].

Q2: What behavioral effects have been observed with (S)-(-)-HA-966 administration?

A2: Research shows that (S)-(-)-HA-966 can suppress fear-induced behaviors such as immobility and defecation in animal models [1]. Furthermore, it has demonstrated the ability to prevent locomotor sensitization to cocaine without impacting the initial acute motor response to the drug [1]. These findings suggest potential for (S)-(-)-HA-966 in modulating behavioral responses to stress and drug-related stimuli.

Q3: Does (S)-(-)-HA-966 exhibit stereoselectivity in its actions?

A3: Yes, (S)-(-)-HA-966 exhibits significant stereoselectivity, particularly in its interaction with the glycine site of the NMDA receptor complex. Research demonstrates that the (R)-enantiomer of HA-966 displays significantly higher affinity for this site compared to the (S)-enantiomer [2]. This stereoselectivity is further evidenced by the differential effects of the two enantiomers in various assays, including glycine-stimulated [3H]l-[1-(2-thienyl)cyclohexyl] piperidine binding and NMDA-evoked [3H]norepinephrine release [2].

Q4: What are the implications of the observed stereoselectivity of (S)-(-)-HA-966?

A4: The stereoselectivity of (S)-(-)-HA-966 emphasizes the importance of chirality in its pharmacological activity. It suggests that the specific three-dimensional arrangement of atoms within the molecule dictates its binding affinity and functional effects at target sites like the NMDA receptor. This has crucial implications for drug development, emphasizing the need to carefully consider and control stereochemistry to optimize efficacy and potentially minimize off-target effects.

  1. "(S)-(-)-HA-966, a gamma-hydroxybutyrate-like agent, prevents enhanced mesocorticolimbic dopamine metabolism and behavioral correlates of restraint stress, conditioned fear and cocaine sensitization."
  2. "Stereoselectivity for the (R)‐Enantiomer of HA‐966 (l‐Hydroxy‐3‐Aminopyrrolidone‐2) at the Glycine Site of the N‐Methyl‐d‐Aspartate Receptor Complex"

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